8-Hydroxywarfarin, (S)-

Descripción general

Descripción

8-Hydroxywarfarin, (S)- is a hydroxylated metabolite of warfarin, a widely used anticoagulant. Warfarin is commonly prescribed to prevent blood clots in patients with conditions such as atrial fibrillation, deep vein thrombosis, and pulmonary embolism. The hydroxylation of warfarin results in several metabolites, including 8-Hydroxywarfarin, (S)-, which plays a role in the drug’s metabolism and clearance from the body .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxywarfarin, (S)- involves the hydroxylation of warfarin. This can be achieved through enzymatic reactions using cytochrome P450 enzymes, particularly CYP2C9 and CYP2C19 . The reaction conditions typically include the presence of these enzymes, a suitable cofactor such as NADPH, and an appropriate buffer system to maintain the pH.

Industrial Production Methods: Industrial production of 8-Hydroxywarfarin, (S)- is less common compared to its parent compound, warfarin. it can be produced on a smaller scale for research purposes using similar enzymatic hydroxylation methods. The process involves the use of recombinant enzymes or liver microsomes to catalyze the hydroxylation reaction .

Análisis De Reacciones Químicas

Types of Reactions: 8-Hydroxywarfarin, (S)- undergoes several types of chemical reactions, including:

Oxidation: Further oxidation can occur, leading to the formation of more polar metabolites.

Reduction: Reduction reactions can convert 8-Hydroxywarfarin, (S)- to its corresponding alcohols.

Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of cytochrome P450 enzymes.

Reduction: Reducing agents such as NADPH and specific reductases like CBR1 and AKR1C3 are used.

Substitution: Various nucleophiles can be used to substitute the hydroxyl group under appropriate conditions.

Major Products Formed:

Oxidation: More polar hydroxylated metabolites.

Reduction: Corresponding alcohols of 8-Hydroxywarfarin, (S)-.

Substitution: Derivatives with substituted hydroxyl groups.

Aplicaciones Científicas De Investigación

8-Hydroxywarfarin, (S)- has several scientific research applications, including:

Pharmacokinetic Studies: Used to study the metabolism and clearance of warfarin in the body.

Drug Interaction Studies: Helps in understanding the interactions between warfarin and other drugs that affect its metabolism.

Toxicology Studies: Used to assess the potential toxic effects of warfarin metabolites.

Analytical Chemistry: Employed in the development of analytical methods for the quantification of warfarin and its metabolites.

Mecanismo De Acción

The mechanism of action of 8-Hydroxywarfarin, (S)- involves its role as a metabolite of warfarin. Warfarin acts as a vitamin K antagonist, inhibiting the enzyme vitamin K epoxide reductase. This inhibition prevents the activation of vitamin K-dependent clotting factors, leading to anticoagulation . 8-Hydroxywarfarin, (S)- is formed through the hydroxylation of warfarin by cytochrome P450 enzymes, and it is further metabolized and cleared from the body.

Comparación Con Compuestos Similares

- 6-Hydroxywarfarin

- 7-Hydroxywarfarin

- 10-Hydroxywarfarin

Comparison: 8-Hydroxywarfarin, (S)- is unique among its hydroxylated counterparts due to its specific position of hydroxylation. This positional difference affects its metabolic stability, pharmacokinetics, and interactions with enzymes . For example, 6-Hydroxywarfarin and 7-Hydroxywarfarin have different affinities for cytochrome P450 enzymes and exhibit distinct metabolic pathways .

Actividad Biológica

8-Hydroxywarfarin, specifically the (S)-enantiomer, is a significant metabolite of warfarin that plays a crucial role in anticoagulation therapy. Understanding its biological activity, metabolism, and pharmacological implications is essential for optimizing warfarin therapy and minimizing adverse effects.

Metabolism of 8-Hydroxywarfarin

The metabolism of warfarin and its hydroxy derivatives is primarily mediated by cytochrome P450 enzymes. Notably, CYP2C9 and CYP2C19 are key enzymes involved in the formation of 8-hydroxywarfarin from warfarin:

- CYP2C9 : Predominantly responsible for the metabolism of S-warfarin to various hydroxy metabolites, including 8-hydroxywarfarin.

- CYP2C19 : While it contributes to the metabolism of R-warfarin, its role in S-warfarin metabolism is also significant, especially under conditions where CYP2C9 activity is compromised .

Pharmacological Activity

8-Hydroxywarfarin exhibits distinct pharmacological properties that influence anticoagulant activity:

- Anticoagulant Efficacy : The (S)-enantiomer is more potent than the (R)-enantiomer in inhibiting vitamin K epoxide reductase (VKOR), which is crucial for the regeneration of vitamin K and subsequent synthesis of clotting factors. This mechanism underlies its anticoagulant effects .

- Inhibition of CYP2C9 : Research indicates that hydroxywarfarins, including 8-hydroxywarfarin, can inhibit CYP2C9 activity, potentially leading to increased plasma levels of S-warfarin and a heightened risk of bleeding .

Case Studies and Clinical Implications

Several studies have explored the clinical relevance of 8-hydroxywarfarin in patient populations:

- Variability in Response : A study involving patients on warfarin therapy found significant inter-individual variability in INR (International Normalized Ratio) levels associated with different metabolite concentrations, including 8-hydroxywarfarin. This variability underscores the importance of personalized dosing strategies .

- Drug Interactions : Another case study highlighted potential interactions between herbal supplements and warfarin metabolism via hydroxywarfarins. These interactions may lead to altered therapeutic outcomes and necessitate careful monitoring .

Key Findings on Metabolism and Activity

| Enzyme | Substrate | Major Metabolites | Clinical Relevance |

|---|---|---|---|

| CYP2C9 | S-warfarin | 6-, 7-, 8-hydroxywarfarin | Potent anticoagulant; inhibition affects INR |

| CYP2C19 | R-warfarin | 6-, 7-, 8-hydroxywarfarin | Influences overall warfarin metabolism |

| CBR1/AKR1C3 | Hydroxywarfarins | Alcohol metabolites | Potential pathway for elimination |

Propiedades

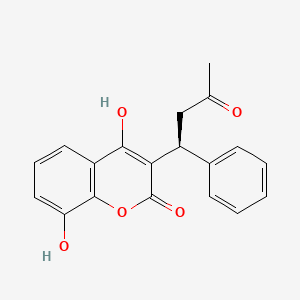

IUPAC Name |

4,8-dihydroxy-3-[(1S)-3-oxo-1-phenylbutyl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O5/c1-11(20)10-14(12-6-3-2-4-7-12)16-17(22)13-8-5-9-15(21)18(13)24-19(16)23/h2-9,14,21-22H,10H2,1H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHBOXPNWDGYJNB-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C(=CC=C3)O)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C[C@@H](C1=CC=CC=C1)C2=C(C3=C(C(=CC=C3)O)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40716451 | |

| Record name | 4,8-Dihydroxy-3-[(1S)-3-oxo-1-phenylbutyl]-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63740-82-9 | |

| Record name | 8-Hydroxywarfarin, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063740829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,8-Dihydroxy-3-[(1S)-3-oxo-1-phenylbutyl]-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-HYDROXYWARFARIN, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N5ZFD5CRR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: The research mentions that neither R-8-hydroxywarfarin nor S-8-hydroxywarfarin was detected in patient plasma samples. Why might this be the case, considering other hydroxywarfarin metabolites were observed?

A1: The absence of detectable R/S-8-hydroxywarfarin in patient plasma samples, despite the presence of other hydroxywarfarin metabolites, suggests that this particular metabolite may be subject to rapid further metabolism or elimination. [, ] It's important to note that this absence of detection doesn't necessarily mean it's not formed at all.

Q2: The studies focused on specific hydroxywarfarin metabolites. What is the broader significance of understanding the metabolic profile of warfarin and its metabolites?

A2: Comprehensive understanding of warfarin's metabolic profile, including metabolites like S-8-hydroxywarfarin, is crucial for several reasons: [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.